molecular formula C15H12N2O3 B2470953 6-(1-Naphthyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid CAS No. 439094-93-6

6-(1-Naphthyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid

Cat. No.: B2470953
CAS No.: 439094-93-6
M. Wt: 268.272
InChI Key: VYKSQCXDJUBCKW-UHFFFAOYSA-N
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Description

6-(1-Naphthyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid is an organic compound that features a naphthyl group attached to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Naphthyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid typically involves the condensation of 1-naphthylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions for several hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(1-Naphthyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding naphthoquinone derivatives

    Reduction: Formation of dihydro derivatives

    Substitution: Introduction of different functional groups at the naphthyl or pyrimidine rings

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions include various substituted naphthyl and pyrimidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

6-(1-Naphthyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(1-Naphthyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylacetic acid: A plant growth regulator with a similar naphthyl group

    Naphthylphthalamic acid: An auxin transport inhibitor used in plant biology

    Naphthalene derivatives: Various compounds with naphthalene rings used in different applications

Uniqueness

6-(1-Naphthyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid is unique due to its tetrahydropyrimidine ring, which imparts distinct chemical and biological properties compared to other naphthalene derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-14(19)13-8-12(16-15(20)17-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8,12H,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKSQCXDJUBCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C=C(NC(=O)N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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